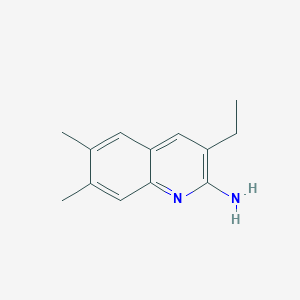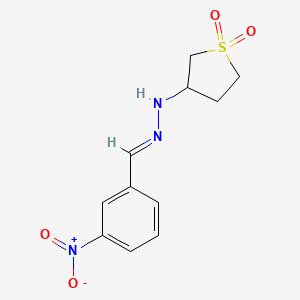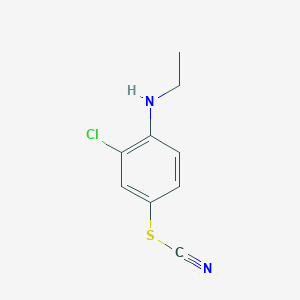
3-Chloro-4-(ethylamino)phenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used as an herbicide and falls under the category of unclassified herbicides . The compound is known for its activity in controlling unwanted vegetation in agricultural settings.
Méthodes De Préparation
The synthesis of 3-Chloro-4-(ethylamino)phenyl thiocyanate involves several steps. One common method includes the reaction of 3-chloro-4-nitroaniline with ethylamine to form 3-chloro-4-(ethylamino)aniline. This intermediate is then reacted with thiophosgene to produce the desired thiocyanate compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
3-Chloro-4-(ethylamino)phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Chloro-4-(ethylamino)phenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(ethylamino)phenyl thiocyanate involves its interaction with specific molecular targets in plants. The compound inhibits key enzymes involved in essential metabolic pathways, leading to the disruption of cellular processes and ultimately causing the death of the plant . The exact molecular targets and pathways can vary depending on the plant species and environmental conditions.
Comparaison Avec Des Composés Similaires
3-Chloro-4-(ethylamino)phenyl thiocyanate can be compared with other similar compounds such as:
Phenyl thiocyanate: Similar in structure but lacks the chlorine and ethylamino groups.
4-Chloro-3-(methylamino)phenyl thiocyanate: Similar but has a methylamino group instead of an ethylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
3703-46-6 |
|---|---|
Formule moléculaire |
C9H9ClN2S |
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
[3-chloro-4-(ethylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C9H9ClN2S/c1-2-12-9-4-3-7(13-6-11)5-8(9)10/h3-5,12H,2H2,1H3 |
Clé InChI |
CKQWRBAKADMREL-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)SC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
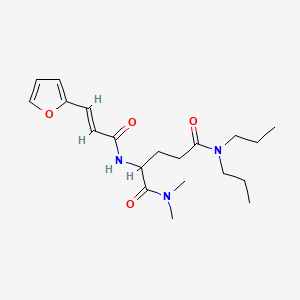
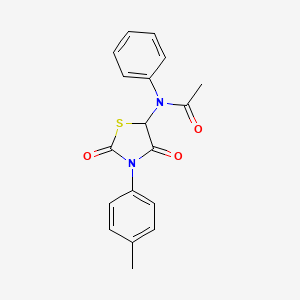
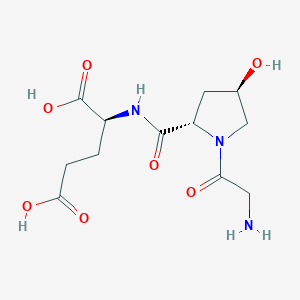

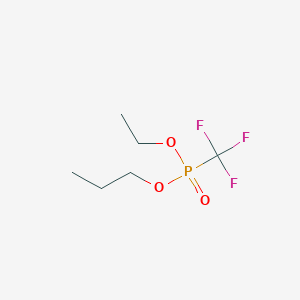
![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)

